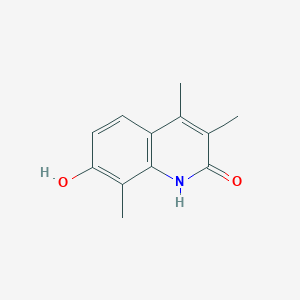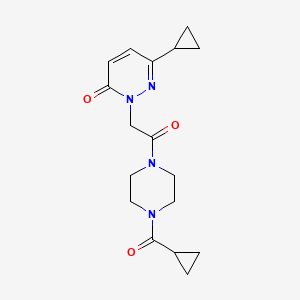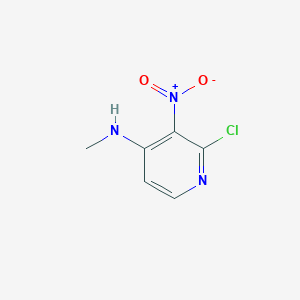
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one involves several methodologies. For instance, the synthesis of 3,4-dihydroisoquinolines involves designing, synthesizing, and characterizing novel compounds through techniques such as IR, NMR, and ESI-MS, with their crystal structures determined by X-ray diffraction analysis (Zhu et al., 2011). Another approach involves the Morita-Baylis-Hillman adduct acetates for synthesizing a series of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones under solvent-free conditions, showcasing a versatile method for creating similar compounds (W. Zhong et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as 6,7,8-Trimethoxy-1-(4-methoxy-3-nitrophenyl)-4-(pyridin-4-methyl)-3,4-dihydroisoquinoline, has been detailed through crystallography, indicating complex structures with specific space groups, dimensions, and molecular weights. Such analyses provide insights into the spatial arrangement and potential reactivity sites of the molecule (Zhu et al., 2011).
Chemical Reactions and Properties
Palladium-catalysed methods have been utilized for the stereoselective synthesis of isoquinolin-1(2H)-ones, offering expedient access to substituted isoquinolines. These methodologies involve tandem Heck-Suzuki coupling and can lead to compounds with similar backbones to this compound, showcasing the versatility and potential chemical reactions these compounds can undergo (Amrita Mondal et al., 2018).
Physical Properties Analysis
The physical properties of related compounds can be deduced from their synthesis and molecular structure analysis. For example, the solvothermal method used in the synthesis of a novel 2-substituted-8-hydroxyquinoline ligand indicates its solubility and potential interactions in various solvents, which is critical for understanding the physical behavior of such compounds (Yanping Huo et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, particularly their reactivity and potential for forming various derivatives, are highlighted by the diversity in their synthesis methods and the resultant compounds. For example, the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one and its derivatives through microwave-assisted methods and their subsequent antibacterial and antifungal activity screenings indicate the breadth of chemical properties that can be explored within this class of compounds (M. Deshmukh et al., 2005).
Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry and Drug Development
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one, as part of the 8-hydroxyquinoline group, has been significantly recognized in medicinal chemistry. This compound and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. They are considered potential building blocks for pharmacologically active scaffolds and can act as leads for the development of drugs against numerous diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
2. Analytical Chemistry
In the realm of analytical chemistry, 7-hydroxyquinoline derivatives have been employed to detect various metal ions and anions due to their chromophore properties. Modifications of this compound are extensively explored to develop more potent target-based broad spectrum drug molecules, with potential applications in treating life-threatening diseases like HIV, neurodegenerative disorders, and cancer (Gupta, Luxami, & Paul, 2021).
3. Materials Chemistry
The compound's derivatives are also studied in materials chemistry for their photophysical properties. For instance, coumarin dyes with an O-phosphorylated 4-(hydroxymethyl)-2,2-dimethyl-1,2,3,4-tetrahydroquinoline fragment have been synthesized, showcasing large Stokes-shift and emitting in the visible spectrum. These dyes exhibit enhanced photoresistance and brightness compared to their counterparts and have applications in fluorescence microscopy and STED microscopy (Nizamov et al., 2016).
4. Coordination Chemistry
The compound's derivatives have also been utilized in coordination chemistry. Metal complexes with quinoline derivatives have been synthesized and characterized, showing potential in applications like magnetic refrigeration and luminescence. These complexes exhibit interesting properties like single-molecule magnet behavior and magnetocaloric effects, indicating their potential in advanced material applications (Wang et al., 2016).
5. Spectroscopy
In spectroscopy, the compound's derivatives like the 8-bromo-7-hydroxyquinolinyl group have been studied for their resonance Raman characteristics in different forms. This study provides a deeper understanding of the forms of these molecules in aqueous solutions, which is valuable for designing sensitive spectroscopic probes and in understanding molecular interactions in various solvents (An et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
7-hydroxy-3,4,8-trimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-7(2)12(15)13-11-8(3)10(14)5-4-9(6)11/h4-5,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZZJHQNMPPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2498268.png)
![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)


![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)
![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)




![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)
![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)